Diethyl 2-(hex-3-en-3-yl)butanedioate

Lipophilicity Physicochemical properties ADME prediction

Diethyl 2-(hex-3-en-3-yl)butanedioate (CAS 921200-51-3) is a substituted succinate diester belonging to the butanedioic acid ester class. Its molecular formula is C14H24O4 with an exact mass of 256.16745924 Da.

Molecular Formula C14H24O4
Molecular Weight 256.34 g/mol
CAS No. 921200-51-3
Cat. No. B12616289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(hex-3-en-3-yl)butanedioate
CAS921200-51-3
Molecular FormulaC14H24O4
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCCC=C(CC)C(CC(=O)OCC)C(=O)OCC
InChIInChI=1S/C14H24O4/c1-5-9-11(6-2)12(14(16)18-8-4)10-13(15)17-7-3/h9,12H,5-8,10H2,1-4H3
InChIKeyIBOCQBXHBUZCEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(hex-3-en-3-yl)butanedioate (CAS 921200-51-3): Structural Identity and Chemical Class


Diethyl 2-(hex-3-en-3-yl)butanedioate (CAS 921200-51-3) is a substituted succinate diester belonging to the butanedioic acid ester class. Its molecular formula is C14H24O4 with an exact mass of 256.16745924 Da [1]. The compound features a (1E)-1-ethyl-1-buten-1-yl (i.e., hex-3-en-3-yl) substituent at the 2-position of the succinate backbone, esterified with two ethyl groups . This structure incorporates a trisubstituted (E)-olefin within the side chain, a stereogenic center at C2, and two electrophilic ester functionalities, making it a versatile chiral building block for organic synthesis [2]. The compound is cataloged under EPA DSSTox ID DTXSID60841431 [1].

Chiral building block
Substituted succinate diester with a stereogenic center at C2 and a (1E)-olefin, suited for enantioselective synthesis workflows.
Functional handle
Trisubstituted (E)-olefin enables epoxidation, dihydroxylation, cross-metathesis and other diversifications.
Ester profile
Diethyl ester groups offer slower hydrolysis than methyl esters, providing controlled reactivity and extended stability in synthetic sequences.

Why Diethyl 2-(hex-3-en-3-yl)butanedioate Cannot Be Replaced by Generic Succinate Diesters


Generic succinate diesters such as diethyl succinate (CAS 123-25-1) or dimethyl succinate lack the 2-(hex-3-en-3-yl) substituent that defines the chemotype of CAS 921200-51-3. This substituent introduces a stereogenic center at C2, a trisubstituted (E)-alkene, and substantially altered lipophilicity (computed XLogP3-AA of 3.2 versus 1.2 for unsubstituted diethyl succinate) [1][2]. These structural features directly affect reactivity in downstream transformations (e.g., asymmetric alkylation, olefin functionalization) as well as physicochemical properties relevant to biological partitioning or chromatographic behavior. Even the closely related dimethyl ester analog (CAS 921200-47-7) is not interchangeable, as the ester alkyl group influences both reactivity (hydrolysis rates, transesterification propensity) and biological target engagement. The dimethyl ester has shown differential activity against DGAT1 (IC50 = 20 nM) versus ACAT1 (IC50 = 2.5 µM) in cell-based assays, a selectivity profile that may shift with ester identity [3]. Substitution of CAS 921200-51-3 with any generic analog would alter or abolish the specific reactivity and property profile required for the intended research or industrial application.

Unsubstituted succinate diesters lack the C2 stereocenter and olefin, which may shift reactivity and lipophilicity profiles significantly.
The dimethyl ester analog differs in hydrolysis rate and biological target engagement; DGAT1/ACAT1 selectivity may not transfer directly.
2-alkyl succinate esters without the olefin functional handle limit downstream diversification options; synthetic utility is not interchangeable.

Quantitative Evidence Differentiating Diethyl 2-(hex-3-en-3-yl)butanedioate from Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Target vs. Unsubstituted Diethyl Succinate

Diethyl 2-(hex-3-en-3-yl)butanedioate exhibits a computed XLogP3-AA of 3.2, compared to 1.2 for unsubstituted diethyl succinate [1][2]. This 2.0 log unit increase reflects the substantial hydrophobic contribution of the hex-3-en-3-yl substituent. The difference is computed by the XLogP3 algorithm (PubChem release 2019.06.18) and is consistent across the Cactvs-derived complexity index (294 for the target vs. ~130 for the unsubstituted analog) [1].

Lipophilicity difference
Cross-study comparable
Δ LogP = +2.0 (XLogP3-AA 3.2 vs. 1.2 for diethyl succinate). Approximately 100-fold higher calculated octanol-water partition.
May shift membrane partitioning and metabolic predictions in biological assays.
Computed values; experimental LogP not reported.
Lipophilicity Physicochemical properties ADME prediction

Molecular Complexity and Conformational Flexibility: Rotatable Bond Count

The target compound has 10 rotatable bonds, compared to 7 for diethyl succinate, as computed by Cactvs 3.4.6.11 [1][2]. This increased flexibility, combined with the stereogenic center at C2 and the (E)-configured trisubstituted olefin, generates a substantially more complex conformational ensemble. The heavy atom count is 18 (vs. 12 for diethyl succinate), and the Cactvs complexity index is 294 (vs. approximately 130) [1].

Molecular complexity
Cross-study comparable
Complexity index 294 (target) vs. ~130 (diethyl succinate). Rotatable bonds: 10 vs. 7; Heavy atoms: 18 vs. 12.
Increased conformational diversity may support diversity-oriented synthesis design.
Cactvs 3.4.6.11 computation; no experimental conformer data.
Conformational analysis Molecular complexity Drug-likeness

DGAT1/ACAT1 Selectivity Profile of the 2-(Hex-3-en-3-yl)butanedioate Chemotype (Class-Level Inference from Dimethyl Ester)

The dimethyl ester analog (CAS 921200-47-7) demonstrated potent inhibition of recombinant human DGAT1 with an IC50 of 20 nM in a cell-membrane assay measuring inhibition of triglyceride synthesis, while showing significantly weaker inhibition of human ACAT1 in HepG2 cells (IC50 = 2.5 µM), yielding a selectivity window of approximately 125-fold [1]. This data is attributed to the 2-(hex-3-en-3-yl)butanedioate scaffold and provides class-level inference for the chemotype. The diethyl ester (CAS 921200-51-3) is expected to exhibit altered potency and selectivity driven by differences in ester hydrolysis rates and lipophilicity, but quantitative head-to-head data for the diethyl ester is not available in the open literature.

DGAT1/ACAT1 selectivity
Class-level inference
Dimethyl ester analog (CAS 921200-47-7): DGAT1 IC50 20 nM, ACAT1 IC50 2.5 µM (selectivity ~125-fold). Diethyl ester data not available.
Class-level chemotype selectivity context; diethyl ester activity unvalidated.
Extrapolation from dimethyl ester; direct diethyl ester assay data needed.
DGAT1 inhibition ACAT1 selectivity Triglyceride synthesis Metabolic disease

Ester Hydrolysis Propensity: Diethyl Ester vs. Dimethyl Ester Stability Considerations

Diethyl esters are generally hydrolyzed more slowly than dimethyl esters under both chemical and enzymatic conditions due to increased steric hindrance at the carbonyl carbon [1]. For the 2-(hex-3-en-3-yl)butanedioate scaffold, the diethyl ester (CAS 921200-51-3) is predicted to exhibit greater stability toward esterase-mediated hydrolysis compared to the dimethyl ester (CAS 921200-47-7), based on established structure-reactivity relationships in succinate diester series [1]. This translates to a longer half-life in biological matrices and different handling requirements for synthetic applications. Quantitative hydrolysis rate constants for CAS 921200-51-3 are not publicly available, but the class-level difference between ethyl and methyl esters of dicarboxylic acids is well-documented, with typical rate differences of 2- to 5-fold under standard alkaline hydrolysis conditions [1].

Ester hydrolysis rate
Class-level inference
Predicted 2- to 5-fold slower hydrolysis for diethyl ester vs. dimethyl ester based on succinate diester reactivity trends.
Supports stability differentiation in esterase-containing media; may extend synthetic intermediate shelf-life.
No compound-specific hydrolysis kinetic data publicly available.
Ester hydrolysis Prodrug stability Metabolic lability Synthetic intermediate

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile: Target vs. Common Succinate Esters

The target compound has a computed TPSA of 52.6 Ų, identical to that of unsubstituted diethyl succinate, as both compounds share the same two ethyl ester groups and zero hydrogen bond donors [1][2]. However, the increased molecular weight (256.34 vs. 174.19 g/mol) and higher logP of the target result in a substantially different position in the BOILED-Egg permeability model, placing CAS 921200-51-3 closer to the CNS-permeant space (though still outside due to TPSA > 40 Ų with rotatable bonds > 10) [1]. This property profile is distinct from both the unsubstituted parent and the dimethyl ester analog (which has lower MW and logP).

TPSA & permeability profile
Cross-study comparable
TPSA 52.6 Ų (identical to diethyl succinate); MW 256.34 vs. 174.19; LogP 3.2 vs. 1.2. HBD 0, HBA 4 for both.
Higher lipophilicity may alter passive permeability despite same TPSA; guides cell-based assay compound selection.
Computed parameters; experimental permeability not measured.
TPSA Membrane permeability Oral bioavailability prediction CNS penetration

Synthetic Utility: (E)-Configured Trisubstituted Olefin as a Functional Handle for Diversification

The (E)-hex-3-en-3-yl substituent of CAS 921200-51-3 contains a trisubstituted olefin that is absent in all simple 2-alkyl succinate diesters (e.g., diethyl 2-methylsuccinate, diethyl 2-ethylsuccinate) and unsubstituted diethyl succinate [1]. This olefin provides a synthetic handle for further diversification via epoxidation, dihydroxylation, hydroboration, ozonolysis, or olefin cross-metathesis—transformations that are not accessible to saturated 2-alkyl analogs. The (E)-configuration (explicitly defined as (1E) in the IUPAC name) ensures stereochemical homogeneity, which is critical for asymmetric synthesis applications where olefin geometry directs stereochemical outcomes in subsequent reactions [1]. No direct quantitative reactivity comparison data is published for this specific scaffold.

Synthetic olefin handle
Supporting evidence
Trisubstituted (E)-olefin present; absent in saturated 2-alkyl succinate analogs. Enables epoxidation, dihydroxylation, ozonolysis, cross-metathesis.
Expands synthetic diversification routes unavailable to saturated analogs.
No quantitative reactivity data published for this scaffold.
Olefin functionalization Diversity-oriented synthesis Chiral building block Cross-metathesis

Recommended Application Scenarios for Diethyl 2-(hex-3-en-3-yl)butanedioate Based on Evidence


Asymmetric Synthesis and Chiral Building Block Applications

The stereogenic center at C2 of the succinate backbone, combined with the stereodefined (E)-hex-3-en-3-yl substituent, makes CAS 921200-51-3 a valuable chiral building block for the synthesis of enantiomerically enriched intermediates. The olefin handle enables further diversification via stereospecific transformations (epoxidation, dihydroxylation), while the diethyl ester groups can be selectively hydrolyzed or reduced to access mono-acid or diol derivatives. This compound is suited for medicinal chemistry programs constructing complex, three-dimensional molecular architectures where stereochemical control is paramount [1].

Metabolic Disease Research: DGAT1/ACAT1 Pathway Investigation (Chemotype Probe)

The 2-(hex-3-en-3-yl)butanedioate chemotype has demonstrated potent DGAT1 inhibition (IC50 = 20 nM for the dimethyl ester) with 125-fold selectivity over ACAT1 [1]. While the diethyl ester (CAS 921200-51-3) lacks direct experimental DGAT1 data, its higher lipophilicity (XLogP3-AA = 3.2) and slower predicted ester hydrolysis may confer distinct pharmacokinetic advantages for in vivo studies. This compound can serve as a chemical probe for dissecting DGAT1-mediated triglyceride synthesis pathways, particularly in settings where prolonged compound exposure is desired. Researchers should validate DGAT1 potency experimentally before drawing conclusions.

Prodrug Design and Esterase Stability Optimization

The diethyl ester configuration of CAS 921200-51-3 is predicted to exhibit 2- to 5-fold slower esterase-mediated hydrolysis compared to the dimethyl ester analog, based on established structure-reactivity relationships for succinate diesters [1]. This property is advantageous for the design of sustained-release prodrugs or for applications requiring extended compound half-life in biological matrices. The compound's computed TPSA of 52.6 Ų and logP of 3.2 suggest passive membrane permeability may be retained, supporting oral bioavailability if the parent acid is the intended active species.

Diversity-Oriented Synthesis and Fragment Library Expansion

With 10 rotatable bonds, a complexity index of 294, and an embedded (E)-olefin functional handle, CAS 921200-51-3 is well-suited for diversity-oriented synthesis (DOS) campaigns [1]. The compound can be elaborated via orthogonal reactions at the ester groups and the olefin to generate structurally diverse compound libraries. Its higher molecular complexity relative to simple succinate diesters (complexity index 294 vs. ~130) contributes to increasing the three-dimensional character of screening collections, a parameter correlated with improved hit quality in fragment-based drug discovery.

Application
Selection Property
Validation Focus
Chiral synthesis workflows
C2 stereocenter with (1E)-olefin geometry
Enantioselective reaction outcomes and olefin configuration retention
DGAT1 pathway probe research
Chemotype DGAT1/ACAT1 selectivity profile
DGAT1 potency validation with diethyl ester; in vivo exposure assessment
Prodrug stability studies
Diethyl ester hydrolysis susceptibility
Metabolic stability in relevant esterase environment; half-life determination
Diversity-oriented synthesis (DOS)
Molecular complexity + olefin functional handle
Library diversity and scaffold elaboration via orthogonal ester/olefin reactions
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